N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

Hydrogen-bond donor capacity tertiary sulfonamide drug-likeness

A fully N,N-disubstituted tertiary sulfonamide with zero hydrogen bond donor capacity, rendering it structurally and pharmacologically distinct from primary and secondary analogs. Its architecture aligns with the validated LXR antagonist chemotype GSK2033 (pIC₅₀ = 7.5), serving as a faithful probe for nuclear receptor screening. With MW 309.47 and 3 rotatable bonds versus the secondary analog, it is the definitive tertiary matched pair for SAR studies. Estimated LogP >5.0, zero HBD, and reduced tPSA (~37.5 Ų) position it for passive permeability and potential CNS penetration, outperforming more polar sulfonamides. Ortho-methyl steric shielding may confer metabolic stability advantages. Ideal for drug discovery libraries, chemical biology, and selectivity profiling where N–H dependent mechanisms (e.g., zinc coordination) must be excluded.

Molecular Formula C17H27NO2S
Molecular Weight 309.47
CAS No. 330467-19-1
Cat. No. B2432237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide
CAS330467-19-1
Molecular FormulaC17H27NO2S
Molecular Weight309.47
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3
InChIKeyHCKFYWILXYYNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-19-1): Procurement-Grade Tertiary Sulfonamide Research Compound


N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-19-1) is a fully N,N-disubstituted tertiary sulfonamide with molecular formula C₁₇H₂₇NO₂S and molecular weight 309.47 g/mol . The compound features a 2,4,6-trimethylphenyl (mesityl) sulfonyl core bearing both cyclohexyl and ethyl substituents on the sulfonamide nitrogen, yielding zero hydrogen-bond donor capacity—a defining feature that distinguishes it from primary and secondary sulfonamide analogs. It is listed in the EPA DSSTox database (CID 53854515) and is registered under EU REACH (EC number 100.244.607) [1][2]. The compound is commercially available from specialty chemical suppliers, primarily as a screening compound for drug discovery and chemical biology applications .

Why N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide Cannot Be Substituted by Primary or Secondary Sulfonamide Analogs


In sulfonamide-based research, the nitrogen substitution grade—primary (RSO₂NH₂), secondary (RSO₂NHR′), or tertiary (RSO₂NR′R″)—dictates hydrogen-bond donor/acceptor capacity, ionization behavior, metabolic susceptibility, and molecular recognition [1]. Primary sulfonamides such as 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2; LogP ≈ 2.1–3.0; 2 H-bond donors) bind the zinc ion in carbonic anhydrase active sites via deprotonated NH⁻ coordination, a mechanism unavailable to the target tertiary sulfonamide which lacks an ionizable N–H [2]. Secondary analogs such as N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (Hit2Lead SC-5357857; LogP 4.41; 1 H-bond donor) retain one donor and occupy intermediate physicochemical space . The target compound’s fully N,N-disubstituted architecture eliminates N–H-mediated hydrogen bonding, increases lipophilicity beyond both primary and secondary comparators, and places it in a distinct pharmacological space validated for nuclear receptor modulation—as demonstrated by the tertiary sulfonamide GSK2033 series as LXR antagonists . These three grades of sulfonamide are not functionally interchangeable in any assay where H-bond donation, zinc coordination, or N–H-dependent pharmacokinetics are operative.

Quantitative Differentiator Evidence for N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide Against Closest Structural Analogs


H-Bond Donor Count: Zero (Tertiary) vs. One (Secondary) vs. Two (Primary)—A Determinant of Target Engagement and Membrane Permeability

The target compound N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide possesses zero hydrogen-bond donor (HBD) atoms, making it a fully N,N-disubstituted tertiary sulfonamide . The closest secondary analog, N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (Hit2Lead SC-5357857), has 1 HBD . The primary analog 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2) has 2 HBDs [1]. This zero-HBD feature is critical for applications requiring passive membrane permeability or target binding that cannot accommodate an H-bond donor; the absence of an ionizable N–H also means the compound cannot act via the canonical zinc-binding mechanism of primary sulfonamide carbonic anhydrase inhibitors, which require NH deprotonation for zinc coordination [2].

Hydrogen-bond donor capacity tertiary sulfonamide drug-likeness membrane permeability target engagement

Lipophilicity Differentiation: Estimated LogP ~5.0–5.5 vs. Secondary Analog LogP 4.41 vs. Primary Analog LogP 2.1–3.0

The target compound’s lipophilicity, while not experimentally measured in published literature, can be estimated based on its closest secondary sulfonamide analog. N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (Hit2Lead SC-5357857) has a vendor-reported LogP of 4.41 with calculated logSW of −5.02 . N-ethylation typically adds approximately 0.5–1.0 log units to LogP for aliphatic tertiary amines and sulfonamides, placing the target compound’s estimated LogP in the range of approximately 5.0–5.5. This is substantially higher than the primary sulfonamide 2,4,6-trimethylbenzenesulfonamide (LogP 2.12 from Fluorochem; LogP 3.04 from Molbase) [1]. This lipophilicity differential places the target compound in a significantly more hydrophobic chemical space than any primary or secondary comparator, with predicted implications for membrane partitioning, plasma protein binding, and blood-brain barrier permeability.

Lipophilicity LogP drug discovery ADME partition coefficient physicochemical property

Cyclohexyl Ring Conformational Preorganization: Chair Conformation with 59.92° Dihedral Angle to Aryl Plane Confirmed in Close Analog

X-ray crystallographic analysis of the close analog N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (differing only by having a single para-methyl group instead of 2,4,6-trimethyl substitution on the aryl ring) reveals that the cyclohexyl ring adopts a classic chair conformation with puckering amplitude Q = 0.567(2) Å and the mean plane through the cyclohexyl ring inclined at a dihedral angle of 59.92(6)° relative to the benzene ring plane [1]. The crystal structure of the unsubstituted analog N-cyclohexyl-N-ethylbenzenesulfonamide (C₁₄H₂₁NO₂S, MW 267.38) also confirms the same chair conformation and N,N-disubstituted geometry [2]. This well-defined, preorganized conformation is expected to be conserved in the target compound, providing a predictable 3D pharmacophoric presentation. By contrast, the secondary sulfonamide N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide possesses an N–H capable of engaging in intra- or intermolecular hydrogen bonding that can alter the conformational ensemble .

Conformational analysis X-ray crystallography cyclohexyl chair molecular recognition structure-based design

Steric Shielding from 2,4,6-Trimethyl (Mesityl) Substitution: Ortho-Methyl Protection Against Metabolic and Conformational Lability

The 2,4,6-trimethylphenyl (mesityl) group provides steric shielding from the two ortho-methyl groups flanking the sulfonamide moiety. This structural feature is absent in the mono-methyl analog N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (para-methyl only, MW 281.40) [1] and in the unsubstituted N-cyclohexyl-N-ethylbenzenesulfonamide (zero methyl groups, MW 267.38) [2]. The mesityl group is well-documented in medicinal chemistry as a steric shield that can reduce metabolic N-dealkylation and restrict conformational freedom around the S–N bond . Compared to the unsubstituted analog, the target compound (MW 309.47) carries an additional 42 Da from the three methyl groups while gaining significant steric protection of the sulfonamide linkage.

Steric shielding mesityl group metabolic stability ortho-substitution N-dealkylation resistance

Tertiary Sulfonamide Pharmacophore Validated in LXR Antagonist Drug Discovery: GSK2033 Class-Level Precedent with pIC₅₀ = 7.5

Tertiary sulfonamides bearing a 2,4,6-trimethylphenyl group have been validated as a privileged pharmacophore for liver X receptor (LXR) antagonism. Zuercher et al. (2010) identified tertiary sulfonamides from high-throughput screening as dual LXRα/β ligands and, through iterative optimization retaining the mesityl sulfonamide core, developed GSK2033—the first potent, cell-active LXR antagonist with pIC₅₀ = 7.5 [1]. The compound-bound cocrystal structure (PDB 3L0E) revealed key interactions for high binding affinity, with the mesityl group occupying a hydrophobic sub-pocket [2]. The target compound shares the identical mesitylsulfonamide core with N,N-disubstitution present in this validated chemotype, positioning it as a structurally relevant probe for nuclear receptor screening libraries, where primary or secondary sulfonamides would be mechanistically inappropriate due to their divergent H-bond pharmacophores.

Liver X Receptor LXR antagonist tertiary sulfonamide nuclear receptor GSK2033 pharmacophore validation

Molecular Weight and Rotatable Bond Count: Occupying Distinct Physicochemical Space from the Nearest Secondary Sulfonamide Screening Analog

The target compound (MW 309.47, 3 rotatable bonds) occupies a distinct region of physicochemical space compared to the most readily available screening analog, N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (MW 281, 2 rotatable bonds, tPSA 46.2) . The molecular weight difference of approximately 28 Da corresponds precisely to the N-ethyl group, and the additional rotatable bond (N–CH₂CH₃) introduces a degree of conformational flexibility absent in the secondary analog. The target compound’s predicted tPSA of approximately 37.5 Ų (estimated from tertiary sulfonamide, versus 46.2 Ų for the secondary analog with its N–H) further differentiates it in terms of polarity . Both compounds exceed Rule-of-Three thresholds for fragment-based screening (MW ≤ 300), but the target compound falls within lead-like space (MW ≤ 350), enabling its use as a reference point for tertiary sulfonamide SAR exploration.

Molecular weight rotatable bonds physicochemical property lead-likeness chemical space SAR

N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Nuclear Receptor Screening Libraries Targeting LXRα/β and Related Orphan Receptors

The target compound’s tertiary sulfonamide architecture, zero HBD pharmacophore, and 2,4,6-trimethylphenyl core align with the validated LXR antagonist chemotype exemplified by GSK2033 (pIC₅₀ = 7.5) [1]. For screening libraries designed to probe LXRα/β or other nuclear receptors where ligand-binding pocket hydrophobicity favors N,N-disubstituted sulfonamides, this compound provides a structurally faithful probe that primary or secondary sulfonamides cannot substitute. The cocrystal structure of a tertiary sulfonamide bound to LXR (PDB 3L0E) provides a structural rationale for this application [2].

Structure-Activity Relationship (SAR) Studies at the Sulfonamide Nitrogen: Tertiary vs. Secondary Matched Pair Analysis

With MW 309.47 and 3 rotatable bonds versus the secondary analog N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (MW 281, 2 rotatable bonds, 1 HBD), the target compound serves as the tertiary matched pair for SAR exploration . The +28 Da MW difference, elimination of the N–H donor, and increase in lipophilicity (estimated ΔLogP ~+0.5–1.0) enables researchers to cleanly attribute changes in potency, selectivity, or ADME properties specifically to tertiary vs. secondary sulfonamide substitution state.

Membrane Permeability and CNS-Penetrant Compound Design

With an estimated LogP of approximately 5.0–5.5—substantially exceeding the secondary analog (LogP 4.41) and primary analog (LogP 2.1–3.0)—and zero H-bond donors, this compound occupies the physicochemical space associated with enhanced passive membrane permeability and potential CNS penetration [3]. It is a rational choice for permeability-focused screening cascades where more polar sulfonamide analogs would be predicted to fail. The reduced tPSA (~37.5 vs. 46.2 Ų for the secondary analog) further supports this application.

Metabolic Stability Assessment of Sterically Shielded Sulfonamides

The mesityl (2,4,6-trimethyl) aryl group provides dual ortho-methyl steric shielding of the sulfonamide linkage, a feature documented to influence metabolic stability . Researchers comparing metabolic stability across sulfonamide series can use this compound to test whether ortho-methyl protection confers a measurable stability advantage relative to N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (single para-methyl) [4] or N-cyclohexyl-N-ethylbenzenesulfonamide (unsubstituted phenyl) [5].

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.